

The Discovery and Synthesis of Glecaprevir: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Glecaprevir is a potent, pan-genotypic direct-acting antiviral agent against the hepatitis C virus (HCV). This document provides a detailed overview of the discovery, mechanism of action, and chemical synthesis of **Glecaprevir**. It is intended to serve as a technical resource for professionals in the fields of medicinal chemistry, virology, and pharmaceutical development. The information is presented through in-depth explanations, structured data tables, and detailed visualizations to facilitate a comprehensive understanding of this significant therapeutic agent.

Discovery and Development

Glecaprevir was discovered and developed through a collaboration between AbbVie and Enanta Pharmaceuticals.[1][2][3] The goal of the program was to identify a second-generation HCV protease inhibitor with broad activity across all major HCV genotypes and a high barrier to resistance.[4] This effort led to the identification of **Glecaprevir** (formerly ABT-493) as a potent inhibitor of the HCV NS3/4A protease.[4][5]

The combination of **Glecaprevir** with Pibrentasvir (an NS5A inhibitor) resulted in the development of Mavyret® (in the US) and Maviret® (in the EU), a pan-genotypic treatment for chronic hepatitis C.[6][7][8][9] This combination therapy has demonstrated high efficacy, with

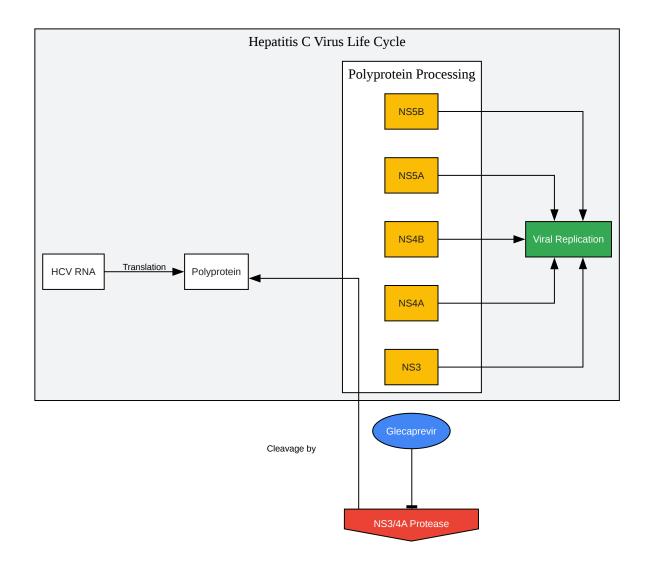


sustained virologic response at 12 weeks post-treatment (SVR12) rates exceeding 90% across genotypes 1-6 in clinical trials.[10]

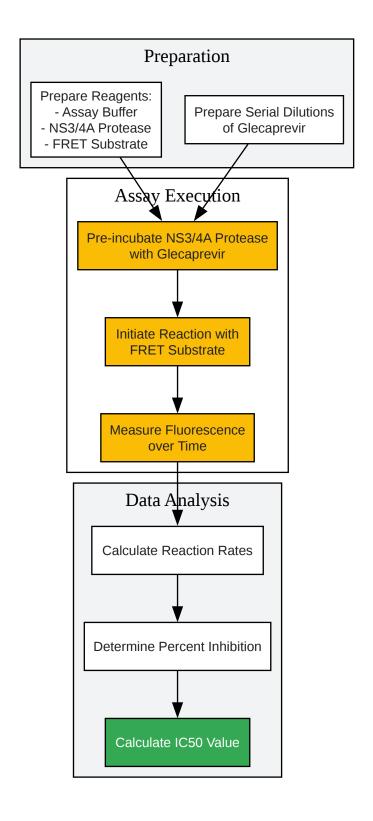
Mechanism of Action

Glecaprevir targets the HCV NS3/4A serine protease, an enzyme essential for viral replication. [11][12] The HCV polyprotein is a long chain of viral proteins that must be cleaved into individual, functional proteins for the virus to replicate. The NS3/4A protease is responsible for several of these critical cleavages.[11][12] **Glecaprevir** inhibits this protease, thereby preventing the maturation of viral proteins and disrupting the viral life cycle.[11][13]

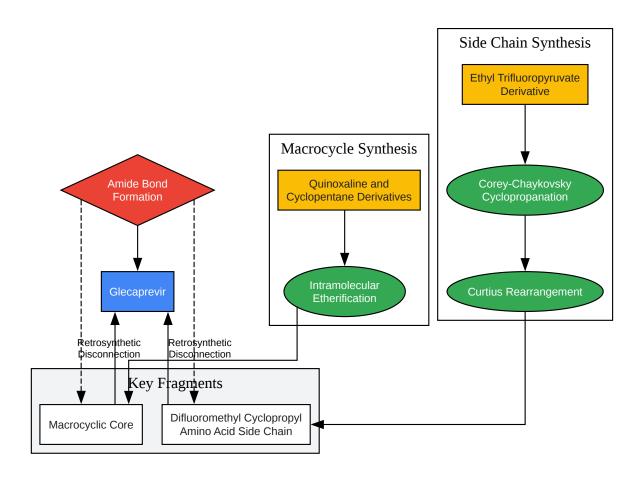












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